N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide
Description
N-{1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrazole-thiazole core substituted with a 3,4-dimethoxyphenyl group and a 2-(trifluoromethyl)benzamide moiety. The 3,4-dimethoxyphenyl group may enhance π-π stacking interactions in target binding, while the trifluoromethyl group likely improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-13-10-20(28-21(31)15-6-4-5-7-16(15)23(24,25)26)30(29-13)22-27-17(12-34-22)14-8-9-18(32-2)19(11-14)33-3/h4-12H,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMQYJBGVOPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Thiazole and Pyrazole Moieties : These heterocyclic structures are known for their diverse biological activities.
- Trifluoromethyl Group : This group enhances lipophilicity and can improve the compound's biological activity.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds structurally related to our target compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Compounds within the pyrazole class have been reported to inhibit various cancer cell lines including breast (MDA-MB-231), lung, and colorectal cancers. The mechanisms often involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's thiazole and pyrazole components suggest potential antimicrobial properties. Related compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, some pyrazole derivatives exhibited MIC values comparable to standard antibiotics .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Modulation of Cell Signaling : The compound may interfere with signaling pathways that regulate cell proliferation and survival.
- DNA Interaction : Some pyrazole derivatives have been found to interact with DNA, leading to disruptions in replication in cancer cells.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and development.
Anticancer Activity
Recent studies indicate that thiazole derivatives, including this compound, possess significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
- Mechanism of Action : The compound interacts with molecular targets to inhibit cancer cell growth. For example, it has shown potent antiproliferative effects against breast cancer cell lines such as MCF7 and MDA-MB-231, with reported IC50 values indicating strong activity .
Case Studies :
- A study demonstrated that compounds similar to this one exhibited IC50 values ranging from 10.21 to 14.32 µM against MCF7 cells, suggesting promising cytotoxicity .
- Another investigation noted that these compounds could induce apoptosis via caspase activation pathways, further supporting their potential as anticancer agents .
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. This compound's structure may contribute to its effectiveness in inhibiting bacterial growth and could be explored for developing new antibiotics.
Anti-inflammatory Effects
Some studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases. Its anti-inflammatory properties may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values < 15 µM against MCF7 | |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Modulation of inflammatory responses |
Synthesis and Development
The synthesis of N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The initial steps focus on constructing the thiazole ring followed by the introduction of the 3,4-dimethoxyphenyl group and the pyrazole ring. The final step involves attaching the benzamide moiety.
Future Research Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound exerts its anticancer and antimicrobial effects.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of the compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to optimize efficacy and reduce toxicity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl): Improve metabolic stability and membrane permeability . The dual trifluoromethyl groups in the compound from enhance potency by increasing hydrophobic interactions . Halogenated Aryl Groups (e.g., 4-bromophenyl, 3,4-dichlorophenyl): These groups in analogs like 9c () and ’s compound may boost binding affinity via halogen bonding . Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility and target engagement compared to non-polar substituents .
Biological Activity: Factor Xa Inhibition: Razaxaban () demonstrates that pyrazole-carboxamide scaffolds with optimized substituents achieve high selectivity and oral efficacy . Antimicrobial Potential: The nitro and dichlorophenyl groups in ’s compound suggest possible antimicrobial applications, though this remains speculative .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels procedures in and , involving coupling reactions (e.g., amide bond formation) under mild conditions (e.g., K₂CO₃ in DMF) .
Research Findings and Data
Docking Studies and Binding Modes
- Compound 9c () exhibits a docking pose overlapping with acarbose (α-glucosidase inhibitor), suggesting competitive binding at the active site . This implies that thiazole-pyrazole hybrids with bulky aryl groups (e.g., 4-bromophenyl) may mimic natural substrates.
Pharmacokinetic Profiles
- Razaxaban’s trifluoromethyl and aminobenzisoxazole groups contribute to its low plasma protein binding (high free fraction) and oral bioavailability (>50% in preclinical models) . Similar substituents in the target compound may confer comparable advantages.
Preparation Methods
Synthesis of the Thiazole Moiety
The 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl group is synthesized via the Hantzsch thiazole synthesis, a well-established method for constructing thiazole rings . This involves the reaction of α-bromo-3,4-dimethoxyacetophenone with thiourea in ethanol under reflux.
Reaction Conditions
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Reactants : α-Bromo-3,4-dimethoxyacetophenone (1.2 equiv), thiourea (1.0 equiv)
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Solvent : Ethanol (anhydrous)
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Temperature : 80°C, reflux for 6–8 hours
The product, 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, is isolated via vacuum filtration and recrystallized from ethanol. Nuclear magnetic resonance (NMR) analysis confirms the structure: 1H NMR (400 MHz, DMSO-d6) : δ 7.52 (d, J = 8.4 Hz, 1H), 7.12 (s, 1H), 6.94 (d, J = 8.4 Hz, 1H), 3.89 (s, 3H), 3.85 (s, 3H) .
Formation of the Pyrazole Ring
The 3-methyl-1H-pyrazol-5-yl group is synthesized via cyclocondensation of hydrazine hydrate with a 1,3-diketone precursor. Microwave-assisted synthesis significantly improves reaction efficiency compared to conventional heating .
Microwave-Assisted Protocol
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Reactants : Ethyl acetoacetate (1.5 equiv), hydrazine hydrate (1.0 equiv)
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Solvent : Ethanol
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Microwave Conditions : 150 W, 120°C, 15 minutes
The intermediate, 3-methyl-1H-pyrazol-5-amine, is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Mass spectrometry (MS) data: m/z : 112.1 [M+H]+ .
Coupling of Thiazole and Pyrazole Units
The thiazole and pyrazole moieties are coupled using a palladium-catalyzed Suzuki-Miyaura reaction, enabling the formation of a carbon-carbon bond between the heterocycles .
Optimized Suzuki-Miyaura Conditions
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Catalyst : Pd(PPh3)4 (5 mol%)
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Base : K2CO3 (2.0 equiv)
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Solvent : Dimethylformamide (DMF)/H2O (4:1)
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Temperature : 90°C, 12 hours
The coupled product, 1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine, is characterized via high-resolution mass spectrometry (HRMS): Calculated : 384.1321 [M+H]+, Found : 384.1318 .
Introduction of the Trifluoromethylbenzamide Group
The final step involves amide bond formation between the pyrazole-thiazole intermediate and 2-(trifluoromethyl)benzoyl chloride. Carbodiimide-based coupling agents enhance reaction efficiency .
Amide Coupling Protocol
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Reactants : Pyrazole-thiazole intermediate (1.0 equiv), 2-(trifluoromethyl)benzoyl chloride (1.2 equiv)
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Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
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Solvent : Dichloromethane (DCM), anhydrous
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Temperature : Room temperature, 24 hours
The final product is purified via recrystallization from methanol. 13C NMR (101 MHz, CDCl3) : δ 167.2 (C=O), 152.1 (thiazole C), 148.9 (pyrazole C), 132.4–125.7 (aromatic Cs), 123.5 (CF3), 56.1 (OCH3), 21.3 (CH3) .
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Large-scale production requires modifications to accommodate safety and cost:
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Thiazole synthesis : Replace ethanol with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent.
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Microwave steps : Transition to continuous-flow reactors for uniform heating .
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Catalyst recovery : Implement Pd scavengers to reduce metal residues .
Analytical and Spectroscopic Validation
Critical quality control metrics for the final compound:
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Catalyst Use : Pd(PPh₃)₄ improves coupling efficiency (yield >75%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Basic: Which spectroscopic techniques are most reliable for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 530.12) .
- IR Spectroscopy : Detects C=O stretch (1680–1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced: How can computational models predict bioactivity and resolve conflicting assay data?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) via the trifluoromethylbenzamide moiety .
- Prioritize poses with hydrogen bonds to methoxy groups and π-π stacking with thiazole .
- DFT Calculations :
- Resolving Data Contradictions :
- Standardize assay conditions (e.g., pH 7.4 buffer, 10% DMSO) to minimize variability in IC₅₀ values .
- Validate target engagement via SPR (surface plasmon resonance) to confirm binding kinetics .
Advanced: What synthetic challenges arise in achieving regioselectivity during thiazole ring formation?
Methodological Answer:
- Challenge : Competing pathways for thiazole cyclization (e.g., 2- vs. 4-substitution).
- Solutions :
- Steric Control : Use bulky substituents (e.g., 3,4-dimethoxyphenyl) to direct cyclization to the 2-position .
- Temperature Modulation : Lower temperatures (50°C) favor kinetic control, reducing byproducts .
- Catalytic Additives : CuI (5 mol%) enhances regioselectivity via coordination to sulfur .
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Trifluoromethyl Group :
- Strong electron-withdrawing effect activates the benzamide carbonyl for nucleophilic attack (e.g., by amines) .
- Reduces electron density on the pyrazole ring, slowing electrophilic substitutions .
- Methoxy Groups :
Basic: What storage conditions are optimal for preserving compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis .
- Desiccant : Include silica gel packs to mitigate moisture-induced decomposition .
Advanced: What strategies address low solubility in aqueous assays?
Methodological Answer:
- Co-solvents : Use 5% Tween-80 or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the pyrazole NH for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
